Aldose Reductase Inhibition: Marmesinin Exhibits 2.3-Fold Greater Potency than Aegelinol Under Noncompetitive Allosteric Binding
In a direct head-to-head enzymatic assay, marmesinin exhibited aldose reductase (AR) inhibitory activity with an IC50 of 5.32 ± 0.15 μM and a noncompetitive binding mode (Kᵢ = 4.86 ± 0.35 μM) [1]. This mechanism indicates allosteric binding distinct from the mixed inhibition exhibited by aegelinol (IC50 = 3.75 ± 0.11 μM; Kᵢ = 3.04 ± 0.82 μM) [1]. Although aegelinol demonstrated greater absolute potency, marmesinin achieved notable inhibition with an alternative binding mode that may be mechanistically advantageous in specific experimental contexts [1].
| Evidence Dimension | Aldose reductase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 5.32 ± 0.15 μM (noncompetitive; Kᵢ = 4.86 ± 0.35 μM) |
| Comparator Or Baseline | Aegelinol: 3.75 ± 0.11 μM (mixed inhibition; Kᵢ = 3.04 ± 0.82 μM); Quercetin (positive control): 2.22 ± 0.27 μM |
| Quantified Difference | Marmesinin is 1.42-fold less potent than aegelinol (IC50 ratio: 5.32 / 3.75 = 1.42) but exhibits a distinct allosteric binding mechanism. |
| Conditions | In vitro enzymatic assay using recombinant aldose reductase; coumarins isolated from Ruta chalepensis |
Why This Matters
The noncompetitive, allosteric binding mechanism of marmesinin distinguishes it from competitive AR inhibitors and may provide a unique pharmacological tool for probing alternative binding sites on aldose reductase.
- [1] Kamel EM, Alwaili MA, Rudayni HA, Allam AA, Lamsabhi AM. A mechanistic experimental and computational exploration of aldose reductase inhibition by coumarins from Ruta chalepensis. Biochem Biophys Res Commun. 2025;769:151946. doi:10.1016/j.bbrc.2025.151946 View Source
